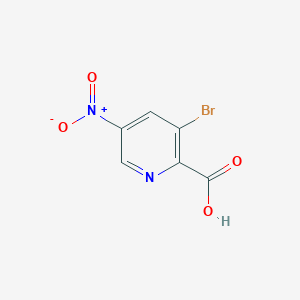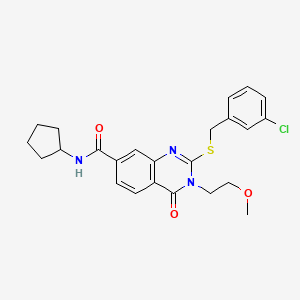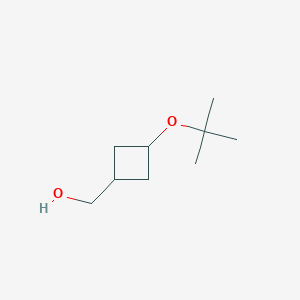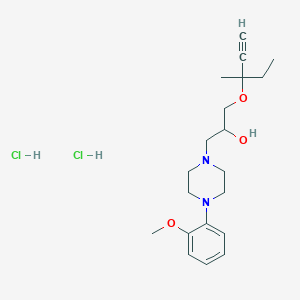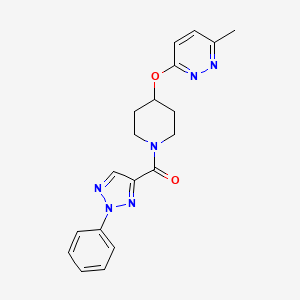
(4-((6-甲基吡哒嗪-3-基)氧基)哌啶-1-基)(2-苯基-2H-1,2,3-三唑-4-基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C19H20N6O2 and its molecular weight is 364.409. The purity is usually 95%.
BenchChem offers high-quality (4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Research
The piperidine moiety present in this compound is known for its role in anticancer activity. Piperidine derivatives are being explored for their potential to inhibit cancer cell growth and metastasis. This compound could be part of novel therapeutic agents targeting specific cancer pathways .
Antimicrobial and Antifungal Agents
Compounds with a piperidine structure have shown effectiveness as antimicrobial and antifungal agents. Research into the specific activity of this compound could lead to the development of new drugs to combat resistant strains of bacteria and fungi .
Antiviral Applications
The structural complexity of this compound makes it a candidate for antiviral drug development. Its unique molecular framework could interfere with viral replication processes, offering a new approach to treating viral infections .
Analgesic and Anti-inflammatory Drugs
Piperidine derivatives are commonly used in pain relief and anti-inflammatory medications. This compound’s specific binding affinities could be harnessed to create more effective and targeted analgesic and anti-inflammatory treatments .
Neurodegenerative Disease Treatment
The compound’s ability to cross the blood-brain barrier due to its piperidine component may make it useful in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s, where modulation of neural pathways is required .
Antihypertensive Medications
Piperidine structures are found in several antihypertensive drugs. This compound could contribute to the development of new medications that regulate blood pressure more effectively with fewer side effects .
Antipsychotic Medications
Due to the presence of the piperidine ring, this compound may have applications in the field of psychiatry, particularly in the development of new antipsychotic drugs that target specific neurotransmitter systems .
Anticoagulant Properties
Research into the anticoagulant properties of piperidine derivatives is ongoing. This compound could potentially be used to create safer anticoagulants that reduce the risk of bleeding complications .
安全和危害
Specific safety and hazard information for this compound is not provided in the available literature. It’s important to note that this compound is not intended for human or veterinary use and is for research use only.
未来方向
While specific future directions for this compound are not provided in the available literature, there is ongoing research into piperidone analogs and their potential applications . This suggests that further study into the properties and potential uses of this compound could be a valuable area of research.
作用机制
Pyridazines
are a class of organic compounds with a six-membered ring with two nitrogen atoms in positions 1 and 2 . They are known to have various biological activities, but the specific activity can greatly depend on the other functional groups present in the molecule .
Triazoles
, on the other hand, are five-membered heterocycles with three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
属性
IUPAC Name |
[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-14-7-8-18(22-21-14)27-16-9-11-24(12-10-16)19(26)17-13-20-25(23-17)15-5-3-2-4-6-15/h2-8,13,16H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLYNKPBPPZIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

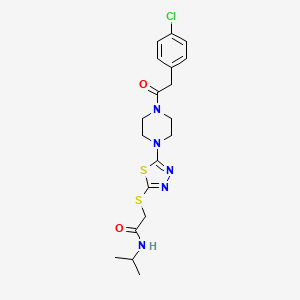
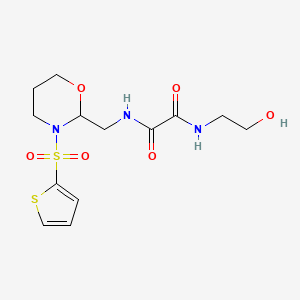
![3-(4-ethylphenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2943370.png)

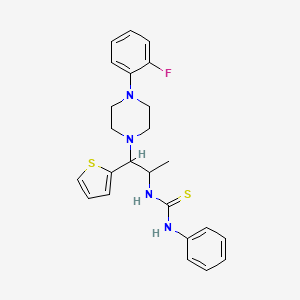
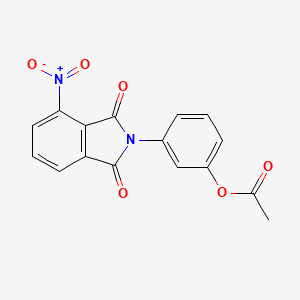
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-nitrophenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B2943376.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride](/img/structure/B2943378.png)
